molecular formula C10H13FN2O5S B1450573 5-Fluoro-2'-O-methyl-4-thiouridine CAS No. 869355-51-1

5-Fluoro-2'-O-methyl-4-thiouridine

Cat. No. B1450573
M. Wt: 292.29 g/mol
InChI Key: ULOHFWAMMYYSMU-JXOAFFINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2’-O-methyl-4-thiouridine (FSU) is a modified oligonucleotide that is used in molecular biology . It is known to photoreact with non-adjacent bases, specifically with distant thymine and cytosine residues in the chain, forming fluorescent and non-fluorescent intrastrand crosslinks, respectively . FSU is also known for its potent antiviral attributes, as it can curb viral replication .


Synthesis Analysis

The synthesis of FSU involves UV induced interstrand crosslinking of DNA duplexes labeled with 5-halogeno analogs of 4SU . The sequence and temperature-dependent formation of intrastrand crosslink products from the irradiation of single-stranded oligodeoxynucleotides bearing FSU has been reported .


Chemical Reactions Analysis

FSU can photoreact with non-adjacent bases, specifically with distant thymine and cytosine residues in the chain, forming fluorescent and non-fluorescent intrastrand crosslinks, respectively . In addition, partial photooxidation of FSU residue to 5-fluorouridine was also observed .

Scientific Research Applications

Photoaffinity Label Synthesis

The phosphoramidite of 5-fluoro-4-thio-2'-O-methyluridine was synthesized, with a focus on the optimization of protecting groups, including the 4-thio function and 2' and 3' hydroxyl protection. This development is significant for the efficient synthesis of oligonucleotides and has been proven through the preparation of several oligonucleotides via automated synthesis. Photochemical experiments confirmed the utility of the synthesized synthon, marking a notable advancement in oligonucleotide synthesis (Milecki et al., 2011).

Fluorescent Cross-Linking of Nucleosides

5-Fluoro-4-thiouridine has demonstrated high photoreactivity, forming highly fluorescent, thermally stable diastereomeric photoadducts with thymidine upon UV light exposure. This photoinduced reaction leads to efficient conversion and has been thoroughly characterized using techniques such as mass spectrometry, 2-D NMR, and UV circular dichroism spectroscopy. The findings indicate potential applications in understanding and utilizing DNA and RNA structures (Skalski et al., 2010).

Modification of RNAs

Appropriately protected derivatives of 5-fluoro-4-thiouridine have been synthesized as substrates for the modification of RNAs, offering new avenues for RNA-based research and potential therapeutic applications. The synthesis methods and structural analysis, such as X-ray crystal structural analysis, offer insights into the conformation and potential applications of these modified nucleosides in RNA research and therapy (Takahashi et al., 2008).

Light-Induced Cross-Linking in DNA and RNA

A theoretical study on the photoinduced cross-linking reaction of 5-fluoro-4-thiouridine with thymine provided insights into the excited-state relaxation pathways and the cross-linking reaction mechanism. This research paves the way for a deeper understanding of light-induced cross-linking reactions of thionucleobases with canonical bases in DNA and RNA, which has implications for understanding DNA and RNA damage and repair mechanisms, as well as for the design of novel molecular tools (Chang et al., 2017).

Safety And Hazards

The safety data sheet for FSU suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . In case of accidental release, it is advised to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

5-fluoro-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-sulfanylidenepyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O5S/c1-17-7-6(15)5(3-14)18-9(7)13-2-4(11)8(19)12-10(13)16/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,19)/t5-,6-,7-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULOHFWAMMYYSMU-JXOAFFINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(OC1N2C=C(C(=S)NC2=O)F)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=S)NC2=O)F)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2'-O-methyl-4-thiouridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-2'-O-methyl-4-thiouridine
Reactant of Route 2
5-Fluoro-2'-O-methyl-4-thiouridine
Reactant of Route 3
5-Fluoro-2'-O-methyl-4-thiouridine
Reactant of Route 4
5-Fluoro-2'-O-methyl-4-thiouridine
Reactant of Route 5
5-Fluoro-2'-O-methyl-4-thiouridine
Reactant of Route 6
5-Fluoro-2'-O-methyl-4-thiouridine

Citations

For This Compound
2
Citations
J Nowak-Karnowska, K Taras-Goślińska, S Haider… - 2023 - researchsquare.com
DNA photocrosslinking reactions occur widely in biological systems and are often used as a valuable tool in molecular biology. With regard to the latter, highly efficient and selective …
Number of citations: 2 www.researchsquare.com
J Nowak-Karnowska, K Zielińska, J Milecki… - Organic & Biomolecular …, 2021 - pubs.rsc.org
… Scheme 1 Interstrand photocrosslinking of the DNA duplex modified with 5-fluoro-2′-O-methyl-4-thiouridine (FSU) and the structure of the fluorescent photoadduct (P). …
Number of citations: 1 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.